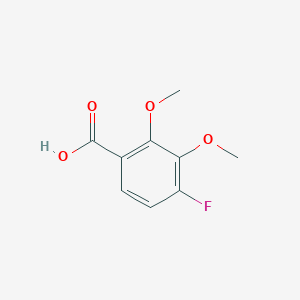

4-Fluoro-2,3-dimethoxybenzoic acid

Description

Contextualization within Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and one carboxylic acid group. nih.gov The introduction of a halogen atom to an aromatic ring can significantly alter the compound's physical and chemical properties. nih.gov These changes can include modifications in acidity, lipophilicity, and metabolic stability. nih.gov The specific halogen and its position on the ring relative to the carboxylic acid group are crucial in determining the compound's reactivity and potential applications. nih.gov For instance, halogenation is a key strategy in the development of new pharmaceuticals, as it can enhance the efficacy and pharmacokinetic profile of a drug molecule. nih.gov The Hell–Volhard–Zelinsky reaction is a well-known method for the α-halogenation of carboxylic acids. jove.com

Significance of Fluorine and Dimethoxy Groups in Aromatic Scaffolds

The presence of a fluorine atom and two methoxy (B1213986) groups on the benzoic acid scaffold of 4-Fluoro-2,3-dimethoxybenzoic acid is of particular note. Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to often mimic a hydrogen atom, yet its strong electron-withdrawing nature can profoundly influence the electronic environment of the aromatic ring. This can lead to increased metabolic stability by blocking sites susceptible to oxidation and can alter the acidity of nearby functional groups. nih.gov

The dimethoxy groups, on the other hand, are electron-donating groups. Their presence can influence the molecule's conformation and its ability to participate in hydrogen bonding. The interplay between the electron-withdrawing fluorine atom and the electron-donating dimethoxy groups creates a unique electronic profile on the aromatic ring, which can be exploited in targeted chemical syntheses.

Overview of Research Trajectories for Benzoic Acid Derivatives

Benzoic acid and its derivatives are ubiquitous in nature and serve as fundamental building blocks in synthetic organic chemistry. nih.govijcrt.org Research into benzoic acid derivatives is vast and varied, with significant efforts focused on the development of new pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.netpreprints.org A common strategy in this research is the modification of the benzoic acid scaffold with various functional groups to fine-tune its properties for a specific purpose. For instance, the addition of different substituents can lead to compounds with a wide range of biological activities, including anti-cancer and sirtuin inhibitory effects. preprints.orgnih.gov A notable application of substituted benzoic acids is as intermediates in the synthesis of more complex molecules, such as quinolone-based antimicrobial agents. google.com The structure-activity relationship of these derivatives is a key area of investigation, aiming to understand how specific structural modifications translate into desired functional outcomes. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1413927-31-7 | fluorochem.co.ukchemscene.com |

| Molecular Formula | C9H9FO4 | fluorochem.co.ukchemscene.com |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | COc1c(F)ccc(C(=O)O)c1OC | fluorochem.co.uk |

Hazard Statements for this compound

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | fluorochem.co.uk |

| H315 | Causes skin irritation | fluorochem.co.uk |

| H319 | Causes serious eye irritation | fluorochem.co.uk |

| H335 | May cause respiratory irritation | fluorochem.co.uk |

At present, detailed, publicly available research findings specifically focused on the synthesis, spectroscopic analysis (such as NMR and mass spectrometry), and dedicated biological activity studies of this compound are limited. However, its identification as an intermediate in the synthesis of quinolone derivatives suggests its utility as a chemical building block in medicinal chemistry research. google.com Further investigations are required to fully elucidate the specific properties and potential applications of this particular compound.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-7-5(9(11)12)3-4-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDACUJNZQJKIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OC)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Fluoro 2,3 Dimethoxybenzoic Acid and Analogues

Regioselective Fluorination Strategies

The introduction of a fluorine atom onto an aromatic ring with high regioselectivity is a significant challenge in organic synthesis. For a molecule like 4-Fluoro-2,3-dimethoxybenzoic acid, with multiple activating groups, controlling the position of fluorination is paramount.

Direct Fluorination Approaches

Direct C-H fluorination is an increasingly popular method that avoids the need for pre-functionalized starting materials. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are often employed. However, for electron-rich aromatic systems like dimethoxybenzoic acids, these reactions can suffer from a lack of regioselectivity, leading to a mixture of isomers. The directing effects of the methoxy (B1213986) and carboxylic acid groups can lead to fluorination at various positions. Recent advancements focus on developing catalysts and directing groups to achieve higher selectivity in these direct fluorination reactions. chemrxiv.org

Nucleophilic Aromatic Substitution in Fluorinated Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for the synthesis of fluoroarenes. chadsprep.com This approach typically involves a starting material that already contains a fluorine atom, along with a leaving group at the desired position of substitution. For the synthesis of this compound, a potential precursor could be a difluoro- or a fluoro-nitro-substituted benzoic acid derivative. chemicalbook.com

For instance, the reaction of 2,4-difluorobenzoic acid with a nucleophile like sodium methoxide (B1231860) could potentially lead to the substitution of one of the fluorine atoms. However, controlling the regioselectivity of such a reaction can be challenging. A more controlled approach might involve a precursor with a better leaving group, such as a nitro group, ortho or para to an activating group. The reaction of such a precursor with a fluoride (B91410) source, like potassium fluoride in an aprotic polar solvent, can yield the desired fluorinated product. Recent developments in this area include the use of photoredox catalysis to enable the SNAr of unactivated fluoroarenes, expanding the scope of this reaction to include electron-rich and neutral aromatic systems. nih.govnih.gov

Synthesis via Functionalization of 2,3-Dimethoxybenzoic Acid Derivatives

An alternative to direct fluorination is the functionalization of a pre-existing 2,3-dimethoxybenzoic acid scaffold. This approach allows for more controlled and regioselective introduction of the fluorine atom.

Directed Ortho-Metallation (DoM) and Related Lithiation Methods

Directed ortho-metalation (DoM) is a potent technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. baranlab.org In the case of 2,3-dimethoxybenzoic acid, both the carboxylic acid and the methoxy groups can act as DMGs.

Research by Mortier and coworkers has shown that by carefully selecting the base and reaction conditions, it is possible to control the site of lithiation on unprotected 2-methoxybenzoic acid. organic-chemistry.org For instance, using s-BuLi/TMEDA at low temperatures leads to deprotonation ortho to the carboxylate group. organic-chemistry.orgunblog.fr This lithiated intermediate can then be quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the desired position.

| Reagent System | Position of Lithiation (on 2-methoxybenzoic acid) | Reference |

| s-BuLi/TMEDA | Ortho to carboxylate | organic-chemistry.org |

| n-BuLi/t-BuOK | Reversal of regioselectivity | organic-chemistry.org |

This method offers a high degree of regiocontrol and is a valuable tool for the synthesis of contiguously substituted benzoic acids.

Halogenation and Subsequent Transformations (e.g., from aminoveratroles)

A classic and reliable method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. wikipedia.orgtaylorfrancis.comorganic-chemistry.org This reaction involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. scienceinfo.com

To synthesize this compound using this method, one would start with 4-amino-2,3-dimethoxybenzoic acid. This amino derivative can be prepared from the corresponding nitro compound by reduction. The amino acid is then treated with nitrous acid in the presence of fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt. Gentle heating of this salt then yields the desired this compound. While this method is generally effective, yields can sometimes be moderate, and the handling of potentially explosive diazonium salts requires care. taylorfrancis.comscienceinfo.com Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates and conducting the reaction in ionic liquids to improve yields and safety. organic-chemistry.orgresearchgate.net

Another approach involves the nitration of a halogenated benzoic acid followed by catalytic reduction to produce an amino-fluorobenzoic acid. google.com

Sulfonation and Derivatization

Sulfonation of an aromatic ring, followed by functional group interconversion, provides another pathway for the synthesis of fluorinated aromatic compounds. For instance, a veratrole derivative could be sulfonated to introduce a sulfonic acid group at the desired position. This sulfonic acid group can then be converted to a sulfonyl fluoride.

Recent research has shown the utility of sulfonyl fluorides and related sulfonate derivatives in synthesis. organic-chemistry.orgnih.gov While not a direct route to an aryl fluoride, the chemistry of sulfonyl fluorides is rich and could potentially be leveraged. For example, a sulfonyl group could be displaced by a fluoride ion under specific conditions, or it could be used to direct other transformations on the aromatic ring before being removed or converted. This area of research is continually evolving, offering new possibilities for the synthesis of complex molecules.

Multi-step Total Synthesis from Simpler Precursors

The synthesis of this compound, a compound of interest in various chemical research fields, can be achieved through multi-step pathways starting from readily available, simpler precursors. These routes involve a series of chemical transformations to build the target molecule's specific substitution pattern on the benzene (B151609) ring.

Routes Initiated from Veratrole Derivatives

Veratrole (1,2-dimethoxybenzene) serves as a logical and cost-effective starting material for the synthesis of this compound due to its structural similarity. A plausible synthetic route involves the introduction of the fluoro and carboxyl groups onto the veratrole backbone through a sequence of established organic reactions.

One potential pathway begins with the regioselective functionalization of the veratrole ring. A common strategy to introduce a substituent at the 4-position of veratrole is through electrophilic aromatic substitution. For instance, formylation of veratrole can be achieved under various conditions. A patented method describes the reaction of veratrole with glyoxylic acid and hydrochloric acid in the presence of a Lewis acid catalyst, such as boron trifluoride or trifluoromethanesulfonic acid sodium salt, to produce veratraldehyde isomers. uwindsor.cagoogle.com While this method primarily yields 3,4-dimethoxybenzaldehyde, modifications in directing groups or reaction conditions could potentially favor the formation of 2,3-dimethoxybenzaldehyde. google.comnih.gov

A more direct approach to obtaining the desired substitution pattern involves starting with a pre-functionalized veratrole derivative. For example, the synthesis could commence with 1-fluoro-2,3-dimethoxybenzene (B1334146). The preparation of a related isomer, 4-fluoro-1,2-dimethoxybenzene, has been described via a Balz-Schiemann reaction starting from 3,4-dimethoxyaniline. prepchem.com A similar approach could hypothetically be applied to synthesize 1-fluoro-2,3-dimethoxybenzene from the corresponding aniline (B41778).

Once 1-fluoro-2,3-dimethoxybenzene is obtained, a carboxyl group can be introduced at the 4-position. A powerful technique for such a transformation is Directed ortho-Metalation (DoM) . organic-chemistry.orgwikipedia.org In this strategy, an organolithium reagent, such as n-butyllithium, is used to deprotonate the aromatic ring at a position ortho to a directing metalation group (DMG). wikipedia.org The methoxy groups in 1-fluoro-2,3-dimethoxybenzene can act as moderate DMGs, directing the lithiation to an adjacent position. organic-chemistry.org The fluorine atom also acts as a moderate ortho-directing group. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as carbon dioxide (in the form of dry ice), to yield the desired carboxylic acid after an acidic workup. This lithiation-carboxylation sequence is a highly effective method for the regioselective synthesis of substituted benzoic acids.

An alternative to direct carboxylation is the formylation of 1-fluoro-2,3-dimethoxybenzene, followed by oxidation. Formylation can be achieved using various reagents, such as a mixture of phosphoryl chloride and dimethylformamide (Vilsmeier-Haack reaction) or with formaldehyde (B43269) equivalents in the presence of a Lewis acid. thieme-connect.degoogle.com The resulting 4-fluoro-2,3-dimethoxybenzaldehyde (B6328583) can then be oxidized to the corresponding benzoic acid using a variety of oxidizing agents, including potassium permanganate (B83412) or chromium trioxide.

A hypothetical synthetic sequence starting from veratrole is outlined below:

| Step | Reaction | Reactants/Reagents | Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 4-Nitro-1,2-dimethoxybenzene |

| 2 | Reduction | H₂, Pd/C or Sn, HCl | 4-Amino-1,2-dimethoxybenzene (3,4-Dimethoxyaniline) |

| 3 | Sandmeyer-type Reaction (Fluorination) | NaNO₂, HBF₄ (Balz-Schiemann) | 4-Fluoro-1,2-dimethoxybenzene |

| 4 | Formylation (Vilsmeier-Haack) | POCl₃, DMF | 4-Fluoro-2,3-dimethoxybenzaldehyde |

| 5 | Oxidation | KMnO₄ or CrO₃ | This compound |

Baeyer–Villiger Oxidation in Dimethoxybenzene Series

The Baeyer–Villiger oxidation is a powerful reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, through the action of a peroxyacid or peroxide. organic-chemistry.orgwikipedia.org This reaction is characterized by its high regioselectivity, which is determined by the migratory aptitude of the groups attached to the carbonyl carbon. wikipedia.org In general, the group that can better stabilize a positive charge is more likely to migrate. The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

This methodology can be applied to the synthesis of this compound by starting with a suitably substituted acetophenone (B1666503) derivative. A plausible precursor would be 4'-fluoro-2',3'-dimethoxyacetophenone. The synthesis of the related 3',4'-dimethoxyacetophenone (B42557) has been reported. thieme-connect.de

The Baeyer–Villiger oxidation of 4'-fluoro-2',3'-dimethoxyacetophenone would involve the migration of the fluorinated dimethoxyphenyl group, as aryl groups have a higher migratory aptitude than the methyl group. wikipedia.org This oxidation would yield the corresponding phenyl acetate (B1210297) derivative, specifically 4-fluoro-2,3-dimethoxyphenyl acetate.

Commonly used oxidants for the Baeyer-Villiger reaction include meta-chloroperoxybenzoic acid (m-CPBA), peroxyacetic acid, and trifluoroperacetic acid. sigmaaldrich.com The reaction is typically carried out in an inert solvent.

The resulting ester, 4-fluoro-2,3-dimethoxyphenyl acetate, can then be hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) solution) followed by acidification to yield 4-fluoro-2,3-dimethoxyphenol and acetic acid. While this route leads to the corresponding phenol (B47542), it illustrates the applicability of the Baeyer-Villiger oxidation within the dimethoxybenzene series. To arrive at the target benzoic acid, a different precursor would be necessary, or subsequent steps to convert the phenol to a carboxylic acid would be required, making this route less direct for the specific target.

A hypothetical reaction sequence is shown below:

| Step | Reaction | Starting Material | Oxidant | Intermediate Product |

| 1 | Baeyer-Villiger Oxidation | 4'-Fluoro-2',3'-dimethoxyacetophenone | m-CPBA | 4-Fluoro-2,3-dimethoxyphenyl acetate |

| 2 | Hydrolysis | 4-Fluoro-2,3-dimethoxyphenyl acetate | NaOH, then H₃O⁺ | 4-Fluoro-2,3-dimethoxyphenol |

Optimization of Synthetic Pathways and Yields

For the multi-step synthesis starting from veratrole derivatives, several parameters can be optimized. In the formylation step, the choice of the Lewis acid catalyst and the reaction temperature can significantly influence the regioselectivity and yield. For instance, in the synthesis of veratraldehyde, yields of up to 85% have been reported with specific catalysts. uwindsor.cagoogle.com Similar optimization of catalyst and conditions would be necessary for the formylation of a fluorinated veratrole derivative.

In the case of the Directed ortho-Metalation (DoM) route, the choice of the organolithium base, the solvent, and the reaction temperature are critical. The use of additives like tetramethylethylenediamine (TMEDA) can enhance the rate and regioselectivity of the lithiation. The temperature must be carefully controlled, typically at low temperatures such as -78 °C, to prevent side reactions and ensure the stability of the aryllithium intermediate.

For the Baeyer-Villiger oxidation, the choice of the peroxyacid oxidant can affect the reaction rate and yield. More reactive oxidants like trifluoroperacetic acid may be required for less reactive ketones. wikipedia.org The reaction conditions, including solvent and temperature, must also be optimized to ensure complete conversion and minimize the degradation of the starting material or product. Recent research has also explored the use of catalysts to make the Baeyer-Villiger oxidation more efficient and environmentally friendly, for example, by using hydrogen peroxide as the oxidant in the presence of a suitable catalyst. nih.gov

The following table summarizes key optimization parameters for the discussed synthetic steps:

| Reaction | Key Optimization Parameters | Potential Impact |

| Formylation | Lewis acid catalyst, temperature, solvent | Regioselectivity, yield |

| Directed ortho-Metalation | Organolithium reagent, temperature, additives (e.g., TMEDA) | Regioselectivity, yield, stability of intermediate |

| Baeyer-Villiger Oxidation | Oxidant choice, catalyst, solvent, temperature | Reaction rate, yield, side reactions |

| General | Purification of intermediates, control of reaction stoichiometry | Overall yield, purity of final product |

Chemical Transformations and Derivatization of 4 Fluoro 2,3 Dimethoxybenzoic Acid

Carboxylic Acid Group Derivatizations

The carboxylic acid moiety of 4-fluoro-2,3-dimethoxybenzoic acid is a versatile functional group that readily participates in a range of reactions, enabling the synthesis of esters, amides, and other acyl derivatives.

Esterification Reactions

Esterification of this compound can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. For instance, the reaction with methanol (B129727) or ethanol, typically under reflux with a catalytic amount of sulfuric acid or hydrochloric acid, yields the corresponding methyl or ethyl ester. Microwave-assisted esterification has also emerged as an efficient method for related fluorinated benzoic acids, often leading to reduced reaction times and improved yields. orgsyn.org

Alternative methods include reaction with alkyl halides in the presence of a base, or the use of coupling agents to facilitate the reaction with alcohols. The choice of method often depends on the desired ester and the scale of the reaction.

| Reaction | Reagents and Conditions | Product | Typical Yield |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, Reflux | Methyl/Ethyl 4-fluoro-2,3-dimethoxybenzoate | Good to Excellent |

| Microwave-Assisted Esterification | Alcohol, Acid catalyst, Microwave irradiation | Corresponding alkyl ester | High |

Amidation and Peptide Coupling Analogues

The synthesis of amides from this compound is a crucial transformation for introducing nitrogen-containing functional groups. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with an amine.

Direct amidation can also be achieved using peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing for the formation of an amide bond with an amine under mild conditions. Commonly used coupling agents include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov This methodology is particularly valuable for the synthesis of complex amides and peptide analogues. The synthesis of related fluorinated benzamides has been reported using such coupling strategies. nih.govacs.org

| Reaction | Reagents and Conditions | Product |

| Amidation via Coupling Agents | Amine, EDC, HOBt, Organic solvent (e.g., DMF, DCM) | 4-Fluoro-2,3-dimethoxybenzamide derivative |

| Amidation from Acid Chloride | Amine, Base (e.g., Triethylamine), Organic solvent | 4-Fluoro-2,3-dimethoxybenzamide derivative |

Acid Chloride Formation and Subsequent Reactions

Conversion of this compound to its corresponding acid chloride, 4-fluoro-2,3-dimethoxybenzoyl chloride, provides a highly reactive intermediate for a variety of subsequent transformations. The most common method for this conversion is treatment with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). google.com Oxalyl chloride is another effective reagent for this purpose.

The resulting acid chloride is a versatile electrophile that can readily react with a wide range of nucleophiles. For example, it can be used in Friedel-Crafts acylation reactions to introduce the 4-fluoro-2,3-dimethoxybenzoyl group onto an aromatic ring, or react with amines and alcohols to form amides and esters, respectively. The preparation of related benzoyl chlorides, such as 4-fluorobenzoyl chloride, has been well-documented, employing reagents like thionyl chloride or a combination of chlorine and a composite catalyst. google.comgoogle.com

| Reaction | Reagents and Conditions | Product |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), cat. DMF, or Oxalyl chloride | 4-Fluoro-2,3-dimethoxybenzoyl chloride |

| Friedel-Crafts Acylation | Aromatic substrate, Lewis acid catalyst (e.g., AlCl₃) | Aryl (4-fluoro-2,3-dimethoxyphenyl) ketone |

| Reaction with Nucleophiles | Amine or Alcohol | Corresponding amide or ester |

Modifications at Methoxy (B1213986) Positions

The two methoxy groups on the aromatic ring of this compound offer further opportunities for structural modification, primarily through demethylation to the corresponding dihydroxy derivative.

Demethylation Strategies to Dihydroxy Analogs

The cleavage of the methyl ethers in this compound to yield 4-fluoro-2,3-dihydroxybenzoic acid is a key transformation. A powerful and widely used reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). orgsyn.orgmdma.chmasterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) at low temperatures, followed by warming to room temperature. The mechanism involves the formation of a complex between the Lewis acidic boron tribromide and the ethereal oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Subsequent hydrolysis of the resulting borate (B1201080) ester furnishes the desired dihydroxybenzoic acid.

The synthesis of 4-fluoro-2,3-dihydroxybenzoic acid has been documented, highlighting its importance as a chemical intermediate. nih.gov

| Reaction | Reagent and Conditions | Product |

| Demethylation | Boron tribromide (BBr₃), Dichloromethane, -78 °C to room temperature | 4-Fluoro-2,3-dihydroxybenzoic acid |

Ether Cleavage Reactions

Besides boron tribromide, other strong acids can also be employed for the cleavage of the methoxy groups, although they may require more forcing conditions. Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) are known to cleave ethers. masterorganicchemistry.comyoutube.comtransformationtutoring.comlibretexts.orglibretexts.org The reaction mechanism typically involves protonation of the ether oxygen to form a good leaving group (methanol), followed by nucleophilic attack of the halide ion on the methyl group in an S_N2 fashion. Due to the stability of the aryl-oxygen bond, cleavage occurs at the methyl-oxygen bond, yielding the corresponding phenol (B47542). In the case of this compound, treatment with excess HBr or HI under reflux conditions would be expected to yield 4-fluoro-2,3-dihydroxybenzoic acid. The choice of reagent can be critical, as HI is generally more reactive than HBr for ether cleavage.

| Reaction | Reagent and Conditions | Product |

| Ether Cleavage | Hydrobromic acid (HBr) or Hydroiodic acid (HI), Reflux | 4-Fluoro-2,3-dihydroxybenzoic acid |

Reactivity at the Fluorine-Substituted Position

The fluorine atom at the C-4 position of this compound is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the adjacent methoxy group and the para-directing carboxylic acid group.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of this compound. In SNAr reactions, a nucleophile replaces the fluorine atom on the aromatic ring. The success of this reaction is contingent on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. nih.gov While the carboxylic acid group provides some activation, the electron-donating methoxy groups can have a deactivating effect. However, the high electronegativity of the fluorine atom makes it a good leaving group in many instances.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate. libretexts.org Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. The regioselectivity of the attack is directed by the position of the leaving group. masterorganicchemistry.com

Common nucleophiles employed in SNAr reactions with fluoroaromatic compounds include amines, thiols, and alkoxides. For instance, the reaction with amines can lead to the formation of N-aryl anthranilic acid derivatives, which are valuable precursors in medicinal chemistry. researchgate.net Similarly, reactions with thiols can produce aryl thioethers. nih.gov While specific studies on this compound are not extensively documented in publicly available literature, the principles of SNAr suggest its viability in reacting with a range of nucleophiles under appropriate conditions, likely requiring elevated temperatures or the use of a strong base to facilitate the reaction. nih.govnih.gov

| Nucleophile Type | Potential Product | General Reaction Conditions |

| Primary/Secondary Amines | 4-Amino-2,3-dimethoxybenzoic acid derivatives | High temperature, polar aprotic solvent (e.g., DMSO, DMF), often with a base (e.g., K₂CO₃) |

| Thiols | 4-Thio-2,3-dimethoxybenzoic acid derivatives | Base (e.g., K₂CO₃) in a polar solvent (e.g., DMAc) |

| Alkoxides/Phenoxides | 4-Alkoxy/Phenoxy-2,3-dimethoxybenzoic acid | Strong base (e.g., NaH) in an aprotic solvent |

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound.

Metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and the fluorine atom of this compound can serve as a leaving group in certain transformations, although it is generally less reactive than heavier halogens like bromine or iodine.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an organoboron compound. libretexts.org While aryl fluorides are generally challenging substrates due to the strong C-F bond, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands, have enabled the coupling of some activated aryl fluorides. nih.gov For this compound, a successful Suzuki-Miyaura coupling would likely require a highly active palladium catalyst and forcing reaction conditions. The reaction would yield 4-aryl-2,3-dimethoxybenzoic acid derivatives.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the use of specialized ligands is often necessary to achieve the amination of aryl fluorides. beilstein-journals.orgresearchgate.net This method provides an alternative to classical SNAr for the synthesis of 4-amino-2,3-dimethoxybenzoic acid derivatives, potentially under milder conditions and with a broader substrate scope.

| Reaction Type | Coupling Partner | Potential Product | Typical Catalyst System |

| Suzuki-Miyaura Coupling | Arylboronic acid or ester | 4-Aryl-2,3-dimethoxybenzoic acid | Pd catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) and a base (e.g., K₂CO₃, Cs₂CO₃) |

| Buchwald-Hartwig Amination | Primary or secondary amine | 4-Amino-2,3-dimethoxybenzoic acid derivative | Pd catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., BINAP, Xantphos) and a base (e.g., NaOt-Bu, Cs₂CO₃) |

Table 2: Potential Metal-Mediated Cross-Coupling Reactions of this compound.

Incorporation into Polycyclic and Heterocyclic Systems

This compound can serve as a building block for the synthesis of more complex polycyclic and heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. The reactivity of its functional groups allows for its integration into various ring systems.

For example, derivatives of this compound could be utilized in the synthesis of quinolones. The synthesis of N-substituted 4-quinolones can be achieved through the condensation of an aniline (B41778) derivative with a β-ketoester, followed by a cyclization reaction. nih.gov While not a direct precursor, functionalized benzoic acids can be transformed into the necessary intermediates.

Another important class of polycyclic compounds that could potentially be synthesized from this benzoic acid are acridones and xanthones. The synthesis of acridones often involves the condensation of an anthranilic acid derivative with a substituted benzene (B151609) ring, followed by cyclization. nih.govnih.gov Xanthone synthesis can be achieved through methods like the benzophenone (B1666685) route, where a substituted benzoyl chloride is reacted with a phenol derivative. nih.gov By appropriately modifying the carboxylic acid and fluorine functionalities of this compound, it could be incorporated into these tricyclic frameworks.

Derivatization for Labeling and Imaging Probes (Synthetic Methodology)

The introduction of a fluorine atom into a molecule is of great interest for the development of positron emission tomography (PET) imaging agents, using the fluorine-18 (B77423) radioisotope. The synthetic methodology for creating such probes often involves the late-stage introduction of the ¹⁸F label. While direct nucleophilic substitution on an unactivated aromatic ring with [¹⁸F]fluoride is challenging, precursors derived from this compound could be designed for efficient radiofluorination.

For instance, the carboxylic acid group can be converted into other functional groups that are more amenable to labeling reactions. One common strategy is the conversion of the benzoic acid to a phenol, which can then be used in a nucleophilic substitution reaction with a suitable leaving group to introduce the ¹⁸F label. Alternatively, the fluorine atom could be replaced by a nitro group or a trimethylammonium group, which are excellent leaving groups for aromatic nucleophilic substitution with [¹⁸F]fluoride. The development of such imaging probes requires careful consideration of the synthetic route to allow for rapid and high-yield incorporation of the radioisotope.

The following outline, which was the basis for the search, remains unfulfilled as no dedicated studies were found for this specific molecule:

Computational and Theoretical Investigations of 4 Fluoro 2,3 Dimethoxybenzoic Acid4.1. Quantum Chemical Calculations4.1.1. Density Functional Theory Dft Studies4.1.2. Ab Initio and Semi Empirical Methods4.2. Molecular Geometry and Conformational Analysis4.3. Electronic Structure Characterization4.3.1. Frontier Molecular Orbitals Homo Lumo Analysis4.3.2. Natural Bond Orbital Nbo Analysis

Electronic Structure Characterization

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides insights into a molecule's reactive sites, particularly for electrophilic and nucleophilic attacks. In an ESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-poor areas prone to nucleophilic attack.

For aromatic carboxylic acids, the ESP map is expected to show a significant negative potential around the carbonyl oxygen of the carboxylic acid group, highlighting its susceptibility to electrophilic interaction and its role as a hydrogen bond acceptor. The hydroxyl hydrogen of the carboxylic acid, in turn, would exhibit a positive potential, indicating its role as a hydrogen bond donor.

In the case of this compound, the presence of the electron-withdrawing fluorine atom at the 4-position would likely lead to a more positive potential on the aromatic ring, particularly at the carbon atom to which it is attached. Conversely, the electron-donating methoxy (B1213986) groups at the 2- and 3-positions would increase the electron density on the ring, creating regions of negative potential. The interplay of these substituents would result in a complex and nuanced ESP map, crucial for predicting the molecule's interaction with biological receptors and other molecules.

A combined experimental and theoretical analysis on 2,4-dihydroxybenzoic acid revealed that the molecular electrostatic potential is a useful tool in understanding the reactive sites of the molecule nih.gov. Similar computational studies on substituted benzoic acids consistently demonstrate the utility of ESP maps in predicting intermolecular interactions and chemical reactivity nih.gov.

Vibrational and Spectroscopic Property Prediction

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. These predictions aid in the assignment of experimental spectral bands to specific molecular vibrations. A theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as a monomer and dimer was successfully carried out using DFT calculations nih.gov.

For this compound, a DFT study would likely be employed to calculate its harmonic vibrational frequencies. These calculated frequencies are often scaled to better match experimental values. The predicted spectrum would exhibit characteristic vibrational modes for the carboxylic acid group, such as the O-H stretching, C=O stretching, and C-O stretching vibrations. Additionally, vibrational modes corresponding to the aromatic ring, the C-F bond, and the methoxy groups would be predicted.

A DFT study on the vibrational properties of the similar molecule, 3-methoxy-2,4,5-trifluorobenzoic acid, provides a template for the expected vibrational modes. The study calculated the vibrational frequencies and compared them with experimental data, allowing for a detailed assignment of the observed spectral bands researchgate.net.

Table 1: Predicted Vibrational Frequencies for a Structurally Related Compound (3-methoxy-2,4,5-trifluorobenzoic acid)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3580 |

| C=O Stretch | 1750 |

| C-C Stretch (Aromatic) | 1620 |

| C-O Stretch (Carboxylic) | 1320 |

| C-F Stretch | 1250 |

Note: This data is for a related compound and serves as an illustrative example of the type of data that would be generated for this compound in a dedicated computational study.

Theoretical Reaction Mechanism Studies and Pathway Elucidation

Theoretical reaction mechanism studies employ computational methods to investigate the energetics and pathways of chemical reactions. These studies can elucidate transition states, reaction intermediates, and activation energies, providing a detailed understanding of how a reaction proceeds.

For this compound, theoretical studies could be applied to investigate various reactions, such as its synthesis, degradation, or metabolic pathways. For instance, a computational study could model the esterification of the carboxylic acid group or the nucleophilic aromatic substitution of the fluorine atom. A theoretical study on the gas phase acidity of substituted benzoic acids using density functional concepts has provided insights into the effect of substituents on reactivity semanticscholar.orgnih.gov.

Such studies would typically involve mapping the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. The insights gained from these theoretical investigations can be invaluable for optimizing reaction conditions and predicting the formation of byproducts.

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. These models use molecular descriptors, which are numerical representations of molecular properties, to predict the activity of new compounds.

For a series of benzoic acid derivatives including this compound, a QSAR model could be developed to predict a specific biological activity, such as antimicrobial or anticancer effects. The model would likely incorporate descriptors related to the electronic properties (e.g., Hammett constants of the substituents), steric properties (e.g., molar refractivity), and lipophilicity (e.g., logP) of the molecules. QSAR studies have been successfully applied to various benzoic acid derivatives to understand their inhibitory activities nih.govdergipark.org.tr.

The development of a robust QSAR model for this compound and its analogs would enable the prediction of the activities of untested compounds, thereby guiding the design of new molecules with enhanced properties. The insights from such models can highlight the key structural features that govern the compound's reactivity and biological interactions.

Role As a Key Precursor and Intermediate in Advanced Organic Synthesis

Synthesis of Fluorinated Aromatic Scaffolds

The structure of 4-Fluoro-2,3-dimethoxybenzoic acid is inherently suited for the generation of diverse fluorinated aromatic scaffolds. The carboxylic acid group serves as a primary handle for chemical modification, readily undergoing standard transformations such as conversion to acid chlorides, esters, amides, and other derivatives. This allows for its conjugation to other molecules or for its participation in cyclization reactions.

The fluorine atom imparts unique properties to the aromatic ring, including increased metabolic stability and altered electronic characteristics, which are highly desirable in drug design. The presence of the two methoxy (B1213986) groups provides additional points for modification. They can influence the regioselectivity of further electrophilic aromatic substitution reactions or can be cleaved (demethylated) to reveal phenol (B47542) groups, which can then be used for subsequent etherification or other coupling reactions. This combination of reactive sites allows chemists to use this compound as a starting point to build a wide array of more complex, highly functionalized fluorinated aromatic structures.

Application in Natural Product Synthesis

While direct incorporation of this compound into the total synthesis of specific natural products is not extensively documented, its structural motifs are highly relevant to several classes of bioactive compounds.

Substituted benzoic acids are common precursors in the synthesis of complex heterocyclic systems, including indole (B1671886) and carbazole (B46965) alkaloids. The functional groups on this compound make it a potential starting material for constructing these frameworks. For instance, the carboxylic acid could be reduced to an alcohol or converted into an amine, which could then be used in ring-forming reactions like the Fischer indole synthesis or Bischler-Möhlau indole synthesis. The methoxy groups can help direct cyclization reactions and can be retained or removed in the final product to modulate biological activity.

The synthesis of complex polycyclic systems often relies on building blocks that contain multiple, differentiated functional groups to control the step-wise assembly of the target molecule. This compound fits this description well. The carboxylic acid can act as a linchpin for annulation strategies, where additional rings are fused onto the initial aromatic scaffold. The fluorine and methoxy substituents can be used to tune the electronic nature of the ring system, influencing the feasibility and outcome of intramolecular cyclizations, such as Friedel-Crafts or radical-mediated reactions, which are common in the assembly of polycyclic natural products.

Building Block for Pharmaceutical and Agrochemical Intermediates (Synthetic Routes)

The most clearly defined application of this compound is as an intermediate in the synthesis of fluoroquinolone antibiotics. A patent describes its use in the preparation of Ethyl 1-cyclopropyl-1,4-dihydro-8-methoxy-7-fluoroquinolone carboxylate. google.com This class of compounds is significant in medicine for its broad-spectrum antibacterial activity.

In the documented synthetic pathway, this compound serves as a key starting material for constructing the core bicyclic quinolone ring system. google.com The process leverages the compound's existing substitution pattern to efficiently arrive at the desired product, highlighting its role as a valuable building block in the creation of high-value pharmaceutical agents. google.com The fluorine at the 7-position of the final quinolone is crucial for its antibacterial potency, and its origin from the precursor underscores the importance of this starting material.

Table 1: Synthetic Utility of this compound

| Application Area | Key Structural Features Utilized | Resulting Scaffold/Product Class |

| Pharmaceutical Synthesis | Carboxylic acid, Fluorine atom, Methoxy groups | Fluoroquinolone Antibiotics google.com |

| Fluorinated Scaffolds | Carboxylic acid, Aromatic Ring | Functionalized Fluorinated Aromatics |

| Natural Product Pathways | Methoxy groups, Carboxylic acid | Potential for Indole/Carbazole Alkaloids |

| Novel Materials | Fluorine atom, Conjugated System | Potential for Organic Electronics/Polymers |

| Library Synthesis | All functional groups | Diverse small-molecule libraries |

Precursor for Novel Materials (Synthetic Utility)

The incorporation of fluorine into organic materials can lead to enhanced thermal stability, chemical resistance, and unique electronic properties. As a fluorinated aromatic building block, this compound has potential utility in materials science. It could be converted into a monomer and polymerized to create fluorinated polyesters or polyamides with specialized properties.

Furthermore, its aromatic core could be integrated into larger π-conjugated systems for applications in organic electronics. By transforming the carboxylic acid into a suitable coupling partner, the molecule could be used in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs) or as a component of organic light-emitting diodes (OLEDs), where the fluorine and methoxy groups would help tune the HOMO/LUMO energy levels and photophysical properties of the final material.

Diversification via Scaffold Hopping and Library Synthesis

In modern drug discovery, scaffold hopping is a strategy used to design new lead compounds by modifying the core structure of a known active molecule while retaining its key binding features. This compound is an ideal starting point for such endeavors. Its central fluorinated and methoxylated phenyl ring constitutes a robust scaffold.

The four functionalization points—the carboxylic acid and the three ring substituents—can be systematically and independently modified. The carboxylic acid can be converted to a diverse array of amides or esters. The methoxy groups can be selectively demethylated and re-functionalized, and the aromatic ring could potentially undergo further substitution. This allows for the rapid generation of a combinatorial library of related but structurally distinct compounds. Such a library can be screened for biological activity against various targets, facilitating the discovery of new pharmaceutical leads with novel intellectual property and potentially improved properties compared to the original inspiration.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-fluoro-2,3-dimethoxybenzoic acid, and how can demethylation reactions be optimized?

- Methodological Answer : Synthesis typically involves fluorination and methoxylation steps. For demethylation (e.g., converting methoxy to hydroxyl groups), BBr₃ in anhydrous conditions is widely used due to its selectivity. For example, describes cleaving methoxy groups from 2-fluoro-4-methoxybenzoic acid using BBr₃, achieving a 57% yield. Optimization involves controlling reaction temperature (often –78°C to 0°C) and stoichiometric ratios to minimize side reactions like over-dealkylation .

- Purification : Post-synthesis purification via HPLC with C18 columns and mobile phases like 1% acetic acid/methanol/water (as in ) ensures high purity, critical for downstream applications .

Q. How does the positioning of fluorine and methoxy groups influence the compound’s spectroscopic characterization?

- Methodological Answer : Fluorine’s strong electronegativity deshields adjacent protons in NMR, causing distinct splitting patterns. For instance, in -difluoro-2-hydroxybenzoic acid’s structure was confirmed using ¹H/¹³C NMR, where fluorine atoms at positions 3 and 4 shifted aromatic proton signals downfield. Methoxy groups (-OCH₃) exhibit sharp singlets in ¹H NMR (~δ 3.8–4.0 ppm) and distinct IR stretches (~2850 cm⁻¹ for C-O) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can confirm molecular ions (e.g., [M-H]⁻ at m/z 191.03 for C₉H₇FO₄), as seen in derivatives like 3,5-difluoro-2-hydroxybenzoic acid () .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of fluorinated benzoic acid derivatives?

- Methodological Answer : Discrepancies often arise from variations in substituent positions or assay conditions. For example, highlights that 3,4-difluoro-2-hydroxybenzoic acid shows anticancer activity in benzisoxazole derivatives, while notes anti-inflammatory effects in salicylic acid analogs. To address contradictions:

- Conduct structure-activity relationship (SAR) studies comparing positional isomers.

- Standardize bioassays (e.g., enzyme inhibition IC₅₀ measurements under identical pH/temperature) .

Q. What strategies are effective for enhancing the stability of this compound in aqueous solutions?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases acidity (pKa ~2.5–3.0), making the compound prone to hydrolysis. Strategies include:

- pH Control : Buffering solutions to pH >4 to deprotonate the carboxyl group, reducing nucleophilic attack (as in ’s stability studies on difluoro-hydroxybenzoic acids) .

- Lyophilization : Store as a lyophilized powder to prevent hydrolytic degradation, reconstituting in anhydrous solvents (e.g., DMSO) before use .

Q. How can reaction mechanisms for nucleophilic aromatic substitution (SNAr) be elucidated in fluorinated benzoic acid derivatives?

- Methodological Answer : Fluorine at the para or meta position activates the ring for SNAr. Mechanistic studies involve:

- Kinetic Isotope Effects (KIE) : Using deuterated analogs (e.g., 3,4-difluorobenzoic-d₃ acid in ) to track rate-determining steps .

- Computational Modeling : Density Functional Theory (DFT) calculations to map transition states and charge distribution, as applied in for benzisoxazole derivatives .

Experimental Design & Data Analysis

Q. What experimental designs are optimal for studying the metabolic fate of this compound in microbial systems?

- Methodological Answer :

- Isotope Tracing : Use ¹⁴C-labeled compounds (e.g., ’s synthesis of tetrafluoro-hydroxybenzoic acids) to track degradation pathways via LC-MS .

- Microbial Assays : Incubate with model organisms (e.g., E. coli BL21 in ) under aerobic/anaerobic conditions, monitoring metabolites via GC-MS or NMR .

Q. How can researchers differentiate between ortho, meta, and para substituent effects in fluorinated benzoic acids using crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (as in ) reveals bond angles and distances critical for substituent effects. For example:

- Hydrogen Bonding : In 3,4-difluoro-2-hydroxybenzoic acid, the hydroxyl group forms intramolecular H-bonds with adjacent fluorine, stabilizing the crystal lattice .

- Packing Analysis : Compare unit cell parameters (e.g., space group P2₁/c) across positional isomers to assess steric and electronic influences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.